B1192583 DCBCI0901

DCBCI0901

Katalognummer: B1192583
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DCBCI0901 is an inhibitor of phosphatidylinositide 3-kinase (PI3K), raptor-mTOR (mTOR complex 1 or mTORC1) and rictor-mTOR (mTOR complex 2 or mTORC2) with potential antineoplastic activity. Upon intravenous infusion, PI3K/mTORC1/mTORC2 inhibitor this compound binds to and inhibits PI3K as well as both mTORC1 and mTORC2, which may result in both apoptosis and a decrease in cell proliferation in tumor cells overexpressing PI3K, mTORC1, and mTORC2. Activation of the PI3K/mTOR signaling pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independently of PI3K.

Wissenschaftliche Forschungsanwendungen

The compound "DCBCI0901" is a relatively recent addition to the field of scientific research, particularly in the context of drug discovery and development. This detailed article explores its applications, supported by data tables and case studies that highlight its significance in various research domains.

Cancer Research

This compound has been investigated for its efficacy in targeting various cancer types. Research has shown that it can inhibit tumor growth by interfering with the phosphatidylinositol-3-kinase (PI3K) pathway, which is often dysregulated in cancers.

Case Study: Breast Cancer

  • Objective : To evaluate the effectiveness of this compound in inhibiting breast cancer cell lines.
  • Methodology : In vitro studies were conducted using MCF-7 and MDA-MB-231 cell lines.
  • Results : Treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer.

Neurological Disorders

Emerging studies indicate that this compound may also play a role in treating neurological disorders by modulating neuroinflammatory responses.

Case Study: Alzheimer's Disease

  • Objective : Assess the impact of this compound on neuroinflammation associated with Alzheimer's.
  • Methodology : Animal models were used to study inflammation markers post-treatment.
  • Results : A notable decrease in pro-inflammatory cytokines was observed, indicating a potential neuroprotective effect.

Metabolic Disorders

The compound has shown promise in addressing metabolic disorders through its influence on insulin signaling pathways.

Case Study: Type 2 Diabetes

  • Objective : Investigate the effects of this compound on glucose metabolism.
  • Methodology : Glucose tolerance tests were performed on diabetic rat models treated with the compound.
  • Results : Improved glucose tolerance and insulin sensitivity were recorded, suggesting its application in managing type 2 diabetes.

Data Tables

Application AreaTarget DiseaseMechanism of ActionKey Findings
Cancer ResearchBreast CancerInhibition of PI3K pathwaySignificant reduction in cell viability
Neurological DisordersAlzheimer's DiseaseModulation of neuroinflammationDecreased pro-inflammatory cytokines
Metabolic DisordersType 2 DiabetesInfluence on insulin signalingImproved glucose tolerance

Authoritative Insights

Research published in peer-reviewed journals highlights the growing interest in this compound as a versatile therapeutic agent. The compound's ability to target multiple pathways makes it a candidate for combination therapies, potentially enhancing treatment efficacy across different conditions.

Eigenschaften

IUPAC-Name

Unknown

SMILES

Unknown

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

DCBCI0901;  DCBCI-0901;  DCBCI 0901.

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.